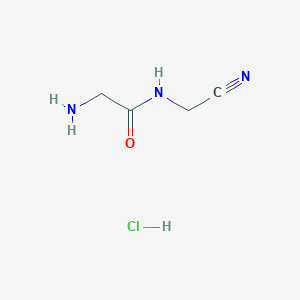
2-Amino-N-(cyanomethyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(cyanomethyl)acetamide hydrochloride is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of cyanoacetamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an amino group, a cyano group, and an acetamide group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(cyanomethyl)acetamide hydrochloride typically involves the reaction of cyanoacetamide with an appropriate amine under controlled conditions. One common method includes the treatment of cyanoacetamide with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
化学反应分析
Types of Reactions
2-Amino-N-(cyanomethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, methanol, water
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as pyrroles, quinolines, and other nitrogen-containing rings .
科学研究应用
2-Amino-N-(cyanomethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Amino-N-(cyanomethyl)acetamide hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds .
相似化合物的比较
Similar Compounds
- 2-Amino-N-(2-hydroxyethyl)acetamide
- 2-Amino-N-(cyanomethyl)acetamide, methanesulfonic acid
Comparison
Compared to similar compounds, 2-Amino-N-(cyanomethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
属性
分子式 |
C4H8ClN3O |
|---|---|
分子量 |
149.58 g/mol |
IUPAC 名称 |
2-amino-N-(cyanomethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-2-7-4(8)3-6;/h2-3,6H2,(H,7,8);1H |
InChI 键 |
XUJGOJDCDQVUSE-UHFFFAOYSA-N |
规范 SMILES |
C(C#N)NC(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



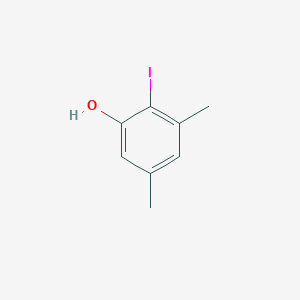
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)
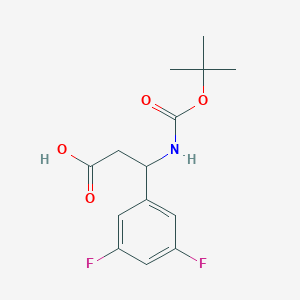
![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
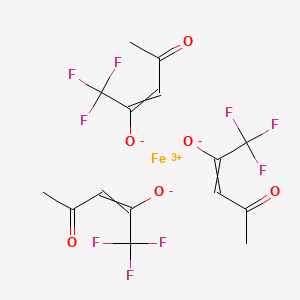
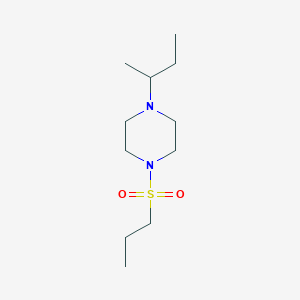
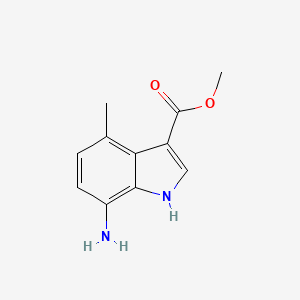
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)

